(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-chlorophenyl)-1H-pyrazole-5-amine with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under basic conditions to form the desired enone compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine or chlorine in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
- **(2E)-3-{[4-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
- **(2E)-3-{[4-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N3O2/c23-14-3-1-13(2-4-14)17-12-27-28-22(17)26-10-9-19(29)21-8-7-20(30-21)16-6-5-15(24)11-18(16)25/h1-12H,(H2,26,27,28)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYFMPMWCGNRGB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)NC=CC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(NN=C2)N/C=C/C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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